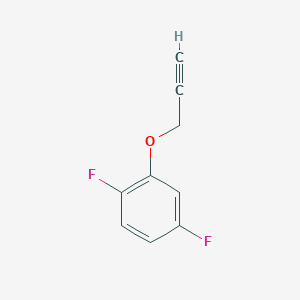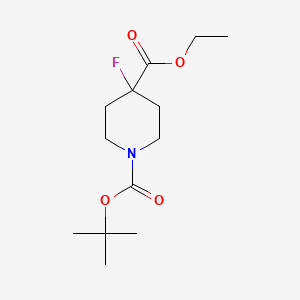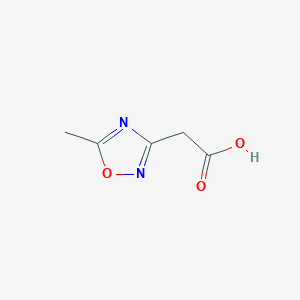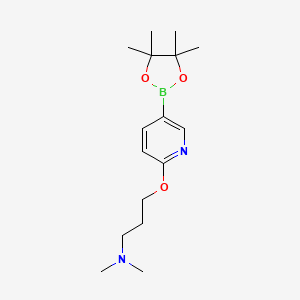
9,9-ジメチル-N-フェニル-9H-フルオレン-2-アミン
概要
説明
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: is an organic compound with the molecular formula C21H19N and a molecular weight of 285.39 g/mol . It is a solid at room temperature and is typically white to off-white in color . This compound is known for its applications in the synthesis of secondary amines and its utility in various scientific research fields .
科学的研究の応用
Chemistry: In chemistry, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of secondary amines .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of materials such as organic semiconductors and light-emitting diodes (LEDs) .
生化学分析
Biochemical Properties
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions highlight the importance of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in modulating biochemical processes and its potential as a therapeutic agent .
Cellular Effects
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These cellular effects underscore the potential of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in influencing cellular behavior and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions provide insights into the complex mechanisms by which 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may degrade into different metabolites over time, which can have varying effects on cells. Additionally, the stability of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine under different storage conditions can impact its efficacy and potency in experimental settings. Understanding these temporal effects is crucial for optimizing the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can vary with different dosages in animal models. Studies have demonstrated that low doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can have beneficial effects, such as modulating enzyme activity or influencing gene expression. High doses may lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine .
Metabolic Pathways
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the biochemical role of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within tissues can influence its efficacy and potency. Understanding the transport and distribution mechanisms of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is crucial for optimizing its use in therapeutic applications and ensuring its targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is essential for elucidating its biochemical role and optimizing its use in research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine typically involves the reaction of 9,9-dimethylfluorene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
作用機序
The mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or material science .
類似化合物との比較
- 9,9-Dimethyl-2-(phenylamino)fluorene
- N-(9,9-Dimethylfluoren-2-yl)aniline
- Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
Uniqueness: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
特性
IUPAC Name |
9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRFDMRINNTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595874 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355832-04-1 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
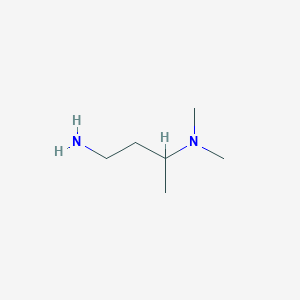
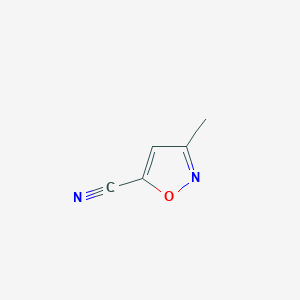
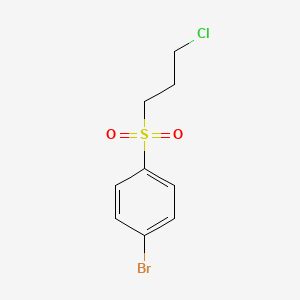
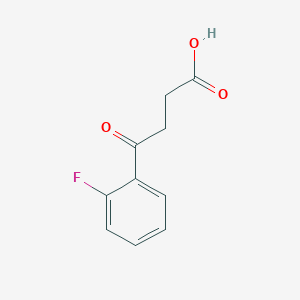
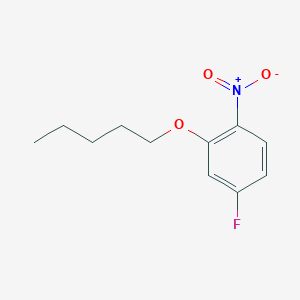
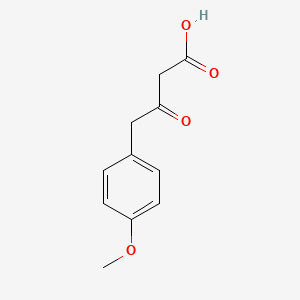
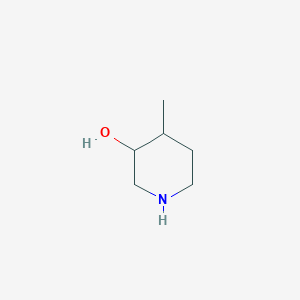
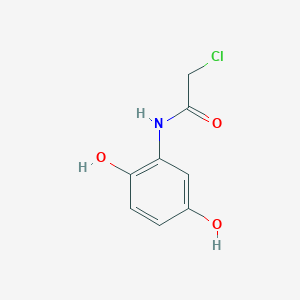
![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)
